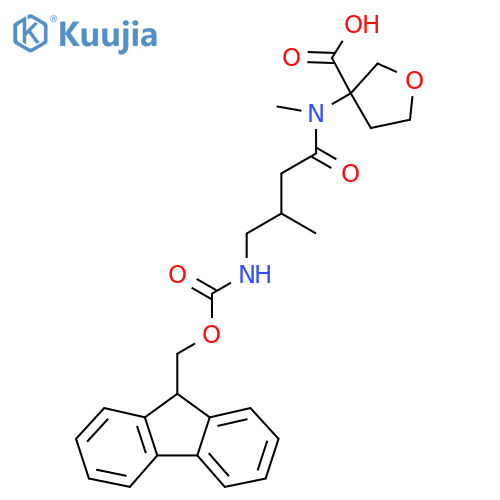Cas no 2171804-95-6 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid)
3-4-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-N,3-ジメチルブタナミドオキソラン-3-カルボン酸は、Fmoc保護基を有する高純度のアミノ酸誘導体です。この化合物はペプチド合成において重要な中間体として機能し、特に固相ペプチド合成(SPPS)において優れた反応性と安定性を示します。Fmoc基は穏やかな塩基条件下で選択的に脱保護可能であり、他の官能基との互換性に優れています。オキソラン環とメチル基を有する特異な構造が分子の立体障害を調整し、標的ペプチドの立体選択的合成を可能にします。高純度グレードの本品は、研究用試薬として再現性の高い合成結果をもたらします。

2171804-95-6 structure
商品名:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid
- EN300-1508338
- 2171804-95-6
- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid
-
- インチ: 1S/C26H30N2O6/c1-17(13-23(29)28(2)26(24(30)31)11-12-33-16-26)14-27-25(32)34-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22H,11-16H2,1-2H3,(H,27,32)(H,30,31)
- InChIKey: YEYOOSUUCXLLHC-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(=O)O)(C1)N(C)C(CC(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 466.21038668g/mol
- どういたいしつりょう: 466.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 738
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 105Ų
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1508338-2500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1508338-0.1g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1508338-1.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1508338-10.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1508338-0.05g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1508338-100mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1508338-0.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1508338-2.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1508338-250mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1508338-500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 500mg |
$3233.0 | 2023-09-27 |
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
2171804-95-6 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid) 関連製品
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
